Porphycene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

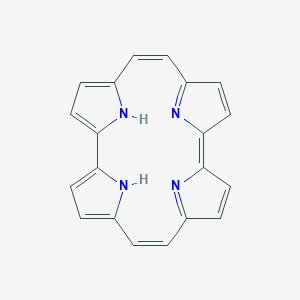

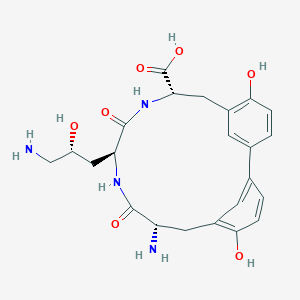

Porphycene is a type of organic compound that belongs to the porphyrin family. It is a macrocycle with four pyrrole rings that are connected through methine bridges. Porphycene has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Mécanisme D'action

The mechanism of action of porphycene largely depends on its application. In PDT, porphycene is activated by light of a specific wavelength, which leads to the production of reactive oxygen species that induce cell death in cancer cells. In organic electronics, porphycene acts as a donor or acceptor material, and its ability to transport charge carriers is dependent on its electronic structure. In catalysis, porphycene acts as a catalyst by facilitating the reaction between reactants.

Biochemical and Physiological Effects:

Porphycene has been shown to exhibit various biochemical and physiological effects. In PDT, porphycene induces cell death in cancer cells by damaging the cellular components, such as DNA, RNA, and proteins. In organic electronics, porphycene can transport charge carriers efficiently, which is essential for the functioning of electronic devices. In catalysis, porphycene can enhance the rate of chemical reactions by lowering the activation energy required for the reaction to occur.

Avantages Et Limitations Des Expériences En Laboratoire

Porphycene has several advantages as a research tool, including its high stability, solubility, and tunable electronic properties. However, porphycene is also limited by its high cost and difficulty in synthesis. Additionally, porphycene is sensitive to light and air, which can affect its stability and reactivity.

Orientations Futures

There are several future directions for the research on porphycene. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of porphycene's potential applications in other fields, such as sensing and imaging. Additionally, the development of new porphycene derivatives with improved properties and performance can also be a future direction for research.

Conclusion:

In conclusion, porphycene is a promising organic compound with unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on porphycene can lead to the development of new technologies and tools that can benefit society.

Méthodes De Synthèse

Porphycene can be synthesized through various methods, including oxidative coupling of pyrrole derivatives, McMurry coupling of aldehydes, and condensation of pyrrole and ketone. The McMurry coupling method is the most common and efficient method for the synthesis of porphycene. It involves the reaction of aldehydes with magnesium in the presence of titanium tetrachloride to form the desired macrocycle.

Applications De Recherche Scientifique

Porphycene has been extensively studied for its potential applications in various fields, including photodynamic therapy (PDT), organic electronics, and catalysis. In PDT, porphycene can be used as a photosensitizer to induce cell death in cancer cells. It has also been shown to exhibit excellent photovoltaic properties and can be used in the fabrication of organic solar cells. Additionally, porphycene has been used as a catalyst in organic reactions, such as oxidation and reduction reactions.

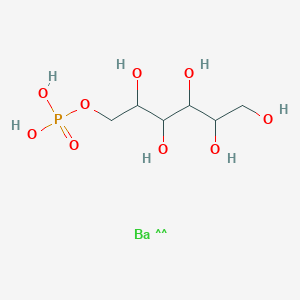

Propriétés

Numéro CAS |

100572-96-1 |

|---|---|

Formule moléculaire |

C20H14N4 |

Poids moléculaire |

310.4 g/mol |

Nom IUPAC |

21,22,23,24-tetrazapentacyclo[16.2.1.12,5.18,11.112,15]tetracosa-1,3,5(24),6,8,10,12,14,16,18(21),19-undecaene |

InChI |

InChI=1S/C20H14N4/c1-2-14-6-10-19(22-14)20-12-8-16(24-20)4-3-15-7-11-18(23-15)17-9-5-13(1)21-17/h1-12,21,23H |

Clé InChI |

HMSMOZAIMDNRBW-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC=C(N2)C3=CC=C(N3)C=CC4=NC(=C5C=CC1=N5)C=C4 |

SMILES canonique |

C1=CC2=CC=C(N2)C3=CC=C(N3)C=CC4=NC(=C5C=CC1=N5)C=C4 |

Synonymes |

porphycene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid](/img/structure/B11421.png)

![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)

![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)